molecular formula C16H19NO2 B5658019 (2-methoxybenzyl)(3-methoxybenzyl)amine CAS No. 356091-73-1

(2-methoxybenzyl)(3-methoxybenzyl)amine

Cat. No.: B5658019
CAS No.: 356091-73-1
M. Wt: 257.33 g/mol
InChI Key: WBVXVNHYURTXGO-UHFFFAOYSA-N
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Description

(2-methoxybenzyl)(3-methoxybenzyl)amine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of two methoxy groups attached to the benzylamine structure, one on the 2-position and the other on the 3-position of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxybenzyl)(3-methoxybenzyl)amine can be achieved through a reductive amination process. This involves the reaction of 2-methoxybenzaldehyde and 3-methoxybenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and can be carried out in a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reducing agents and catalysts may vary based on cost and availability, with a focus on minimizing environmental impact and ensuring safety.

Chemical Reactions Analysis

Types of Reactions

(2-methoxybenzyl)(3-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing conditions and reagents used.

    Substitution: The methoxy groups on the benzene rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium cyanoborohydride, hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

(2-methoxybenzyl)(3-methoxybenzyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-methoxybenzyl)(3-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzene rings can enhance the compound’s ability to bind to these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Ethoxy-3-methoxybenzyl)amine: Similar structure with an ethoxy group instead of a methoxy group on the 2-position.

    (3-Methoxybenzyl)amine: Lacks the additional methoxy group on the 2-position.

    (2-Methoxybenzyl)amine: Lacks the additional methoxy group on the 3-position.

Uniqueness

(2-methoxybenzyl)(3-methoxybenzyl)amine is unique due to the presence of two methoxy groups on different positions of the benzene rings, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-8-5-6-13(10-15)11-17-12-14-7-3-4-9-16(14)19-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVXVNHYURTXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353357
Record name (2-METHOXYBENZYL)(3-METHOXYBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356091-73-1
Record name (2-METHOXYBENZYL)(3-METHOXYBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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